Benzene, trichlorotrifluoro-
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Overview
Description
Benzene, trichlorotrifluoro- is an aromatic compound characterized by the presence of three chlorine atoms and three fluorine atoms attached to a benzene ring. This compound is known for its unique chemical properties and its applications in various fields, including industrial and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of benzene, trichlorotrifluoro- typically involves halogenation reactions. One common method is the diazotization and chlorination of 2,6-dichloro-4-bromoaniline to produce 3,4,5-trichlorobromobenzene. This intermediate then undergoes a Grignard reaction to form 3,4,5-trichlorophenyl magnesium bromide, which is subsequently treated with a trifluoroacetylation reagent to yield benzene, trichlorotrifluoro- .
Industrial Production Methods: Industrial production of benzene, trichlorotrifluoro- often involves large-scale halogenation processes, utilizing controlled reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction temperatures is crucial in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: Benzene, trichlorotrifluoro- undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation .
Nucleophilic Substitution: It can also undergo nucleophilic aromatic substitution reactions, particularly in the presence of strong nucleophiles .
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid at temperatures between 25 and 60°C.
Halogenation: Halogens (e.g., chlorine, bromine) in the presence of a metal halide catalyst like aluminum chloride or iron(III) bromide .
Major Products: The major products formed from these reactions depend on the specific substituents introduced during the reactions. For example, nitration yields nitro derivatives, while halogenation introduces additional halogen atoms to the benzene ring.
Scientific Research Applications
Benzene, trichlorotrifluoro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in the study of biological systems, particularly in understanding the effects of halogenated aromatic compounds on living organisms.
Medicine: Investigated for its potential use in pharmaceuticals and as a model compound in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzene, trichlorotrifluoro- involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring influences its reactivity and interaction with other molecules. These interactions can lead to the formation of various intermediates and products, depending on the reaction conditions .
Comparison with Similar Compounds
Trifluoromethylbenzene: Similar in structure but with a trifluoromethyl group instead of chlorine atoms.
Chlorobenzene: Contains chlorine atoms but lacks fluorine atoms.
Nitrobenzene: Contains a nitro group instead of halogens.
Uniqueness: Benzene, trichlorotrifluoro- is unique due to the simultaneous presence of both chlorine and fluorine atoms on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity towards electrophilic and nucleophilic substitution reactions, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
1,2,3-trichloro-4,5,6-trifluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl3F3/c7-1-2(8)4(10)6(12)5(11)3(1)9 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDZRYBEVBQSAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Cl)Cl)Cl)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl3F3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40949742 |
Source
|
Record name | 1,2,3-Trichloro-4,5,6-trifluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40949742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26968-57-0 |
Source
|
Record name | 1,2,3-Trichloro-4,5,6-trifluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40949742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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